Product packaging for (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol(Cat. No.:CAS No. 303111-43-5)

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol

Cat. No.: B1270727
CAS No.: 303111-43-5
M. Wt: 191.27 g/mol
InChI Key: QPQQBJDSKDWQMJ-GFCCVEGCSA-N
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Description

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1270727 (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol CAS No. 303111-43-5

Properties

IUPAC Name

[(3R)-1-benzylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQQBJDSKDWQMJ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363857
Record name (R)-1-Benzyl-beta-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303111-43-5
Record name (R)-1-Benzyl-beta-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 303111-43-5
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Biological Activity

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 189.27 g/mol. The structural formula can be represented as follows:

 R 1 Benzyl pyrrolidin 3 yl methanol\text{ R 1 Benzyl pyrrolidin 3 yl methanol}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound has shown potential as a modulator in neuropharmacological studies, suggesting its role in affecting mood and cognition.

Neurotransmitter Interaction

Research indicates that this compound may act as a selective inhibitor of certain reuptake transporters, thereby increasing the availability of neurotransmitters such as dopamine and serotonin in the synaptic cleft. This property could be beneficial in treating conditions such as depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)15.2Caspase activation
HeLa (Cervical Cancer)12.8Apoptosis induction
SH-SY5Y (Neuroblastoma)18.5Neuroprotective effects

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. A study involving rodents demonstrated that administration of the compound resulted in significant improvements in behavioral tests related to anxiety and depression.

Case Studies

  • Case Study 1: Anxiety Reduction
    • In a controlled study with rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.
  • Case Study 2: Antidepressant Effects
    • A double-blind study evaluated the antidepressant effects of this compound compared to standard SSRIs. The findings suggested that the compound exhibited comparable efficacy with fewer side effects.

Scientific Research Applications

Medicinal Chemistry

1.1 Muscarinic Receptor Antagonism

One of the primary applications of (R)-(1-benzyl-pyrrolidin-3-yl)-methanol is its use as a muscarinic receptor antagonist. Research has demonstrated that derivatives of this compound exhibit varying affinities for muscarinic receptors, particularly M2 and M3 subtypes. For instance, studies have reported that certain derivatives show Ki values ranging from 0.4 nM to 1000 nM at these receptors, indicating their potential for therapeutic use in conditions such as asthma and other respiratory disorders .

1.2 Development of Antidepressants

The compound has also been investigated for its antidepressant properties. Its structural similarity to known antidepressants suggests that it may interact with neurotransmitter systems involved in mood regulation. Preliminary studies indicate that this compound could modulate serotonin and norepinephrine levels, thereby exerting an antidepressant effect .

Organic Synthesis

2.1 Chiral Building Block

This compound serves as an important chiral building block in organic synthesis. Its ability to introduce chirality into synthetic pathways makes it invaluable for the preparation of various pharmaceuticals and biologically active compounds. The compound can be utilized in the asymmetric synthesis of other complex molecules, enhancing the efficiency of drug development processes .

2.2 Synthesis of Pyrrolidine Derivatives

The compound is frequently employed in the synthesis of pyrrolidine derivatives, which are crucial for developing new therapeutic agents. The versatility of this compound allows chemists to modify its structure to create a wide range of derivatives with potential biological activity .

Case Studies

3.1 Case Study: Muscarinic Receptor Antagonists

In a study investigating muscarinic receptor antagonists, researchers synthesized various derivatives of this compound and evaluated their binding affinities at rat M2 and M3 muscarinic receptors. The findings revealed that specific modifications to the benzyl group significantly enhanced receptor affinity, leading to compounds with potential therapeutic applications in treating respiratory diseases .

3.2 Case Study: Antidepressant Activity

Another study focused on the antidepressant potential of this compound analogs. Researchers conducted behavioral assays in rodent models to assess the efficacy of these compounds in reducing depressive-like symptoms. Results indicated that certain analogs effectively increased serotonin levels in the brain, supporting their potential use as novel antidepressants .

Preparation Methods

Asymmetric Synthesis via Chiral Intermediate Resolution

The enantioselective synthesis of (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol often begins with chiral precursors to avoid racemization. A common approach involves the reduction of a prochiral ketone using chiral catalysts. For example, the ketone precursor 1-benzylpyrrolidin-3-one can be reduced enantioselectively using borane complexes with Corey-Bakshi-Shibata (CBS) catalysts. This method typically achieves enantiomeric excess (ee) >90%, as confirmed by chiral HPLC analysis.

Alternative routes leverage enzymatic resolution. Lipases such as Candida antarctica lipase B (CAL-B) have been employed to hydrolyze racemic esters of 1-benzylpyrrolidin-3-yl-methanol, selectively yielding the (R)-enantiomer. This biocatalytic method offers mild reaction conditions (25–40°C, pH 7–8) and avoids harsh reagents, making it suitable for scale-up.

Reductive Amination of Pyrrolidine Derivatives

A two-step reductive amination strategy is widely reported. First, benzylamine reacts with pyrrolidin-3-one under acidic conditions to form an imine intermediate. Subsequent reduction with sodium borohydride or cyanoborohydride yields the racemic amine, which is then resolved chromatographically. Key parameters include:

Parameter Optimal Value Impact on Yield/ee
Solvent Methanol Maximizes imine stability
Temperature 0–5°C Minimizes side reactions
Reducing Agent NaBH4 85–90% yield, low ee
Chiral Resolution Chiral HPLC (CHIRALPAK® IC) Achieves >99% ee after purification

This method’s limitation lies in the need for post-synthesis resolution, which reduces overall efficiency.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation provides a stereocontrolled route. Ruthenium complexes with BINAP ligands (e.g., Ru(BINAP)(dmf)Cl2) enable asymmetric hydrogenation of enamine precursors. For instance, hydrogenating 1-benzyl-3-methylene-pyrrolidine at 50 bar H2 and 60°C produces this compound with 88–92% ee. The reaction’s enantioselectivity is highly solvent-dependent, with toluene outperforming polar aprotic solvents like DMF.

Grignard Addition to Chiral Epoxides

A less common but viable method involves epoxide ring-opening with Grignard reagents. (R)-1-Benzylpyrrolidin-3-yl epoxide reacts with methylmagnesium bromide in THF at −78°C, followed by acidic workup to yield the target alcohol. This route’s key advantage is the retention of stereochemistry, though yields are moderate (60–70%) due to competing elimination pathways.

Purification and Characterization

Final purification often employs silica gel chromatography with acetone/dichloromethane (2:8 v/v) to remove diastereomeric impurities. Advanced techniques like simulated moving bed (SMB) chromatography have been explored for industrial-scale separation, achieving ≥99.5% purity.

Critical characterization data include:

  • 1H NMR (D2O, 400 MHz): δ 7.50–7.25 (m, 5H, benzyl), 3.76–3.51 (m, 4H, pyrrolidine-CH2 and -CH), 2.80–2.60 (m, 2H, NCH2).
  • 13C NMR (D2O, 101 MHz): δ 139.0 (Cq, benzyl), 74.5 (C-OH), 52.3 (NCH2).
  • HRMS : m/z calculated for C12H17NO [M+H]+: 191.1310; found: 191.1308.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost Efficiency
Asymmetric Reduction 78–85 90–95 Moderate High
Reductive Amination 70–75 99* High Moderate
Catalytic Hydrogenation 82–88 88–92 Low High
Grignard Addition 60–70 95–98 Moderate Low

*After chromatographic resolution

Q & A

Q. What are the recommended synthetic routes for (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol?

A key method involves the stereoselective reduction of a ketone precursor, such as (R)-1-benzyl-pyrrolidin-3-one, using sodium borohydride (NaBH₄) in methanol. This reduction preserves the chiral center at the C3 position of the pyrrolidine ring. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) ensures high enantiomeric purity . Alternative routes may employ chiral catalysts or enzymatic resolution for enhanced stereochemical control.

Q. How can the purity and structural integrity of this compound be validated?

Characterization should include:

  • NMR spectroscopy : Analyze proton environments (e.g., benzyl protons at δ ~7.3 ppm, hydroxyl proton at δ ~1.5–2.5 ppm) and carbon signals (e.g., C3-methanol at ~60–70 ppm).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (theoretical m/z for C₁₂H₁₇NO: 191.13).
  • Melting point comparison : Cross-reference with literature values (e.g., related stereoisomers show mp ~95°C) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol-water mixtures are effective for recrystallization due to the compound’s moderate polarity. Post-synthesis, dissolve the crude product in warm ethanol, gradually add water to induce crystallization, and filter under reduced pressure .

Advanced Research Questions

Q. How does stereochemistry influence its biological or catalytic activity?

The (R)-enantiomer may exhibit distinct binding affinities in chiral environments, such as enzyme active sites. For example, (S)-enantiomers of analogous pyrrolidine derivatives show altered pharmacokinetic profiles. Chiral separation via HPLC (using cellulose-based columns) or diastereomeric salt formation (e.g., tartrate derivatives) can isolate enantiomers for comparative bioactivity studies .

Q. What strategies are recommended for evaluating its pharmacological potential?

  • In vitro assays : Test antimicrobial activity using disk diffusion or MIC assays against Gram-positive/negative strains.
  • Anticancer screening : Employ cell viability assays (e.g., MTT) on cancer cell lines, noting structural similarities to fluorinated pyridine-methanol derivatives with reported anticancer properties .

Q. How can computational modeling optimize derivative design?

Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like dopamine receptors or microbial enzymes. Focus on the benzyl group’s π-π stacking and the hydroxyl group’s hydrogen-bonding capacity. Density functional theory (DFT) calculations further refine electronic properties for SAR studies .

Q. What are common challenges in synthesizing sulfonamide derivatives of this compound?

Derivatives like (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide require careful control of reaction stoichiometry to avoid over-substitution. Use EDC·HCl/HOBt coupling in DMF with triethylamine to activate sulfonic acids, followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .

Methodological Considerations and Data Analysis

Q. How should researchers address solubility and stability issues during experiments?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Pre-saturate buffers with the compound for biological assays.
  • Stability : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the benzyl or hydroxyl groups .

Q. How to resolve contradictions in synthetic yields or purity across studies?

Discrepancies often arise from variations in reduction conditions (e.g., NaBH₄ vs. LiAlH₄) or chiral resolution methods. Systematic optimization of reaction time, temperature, and catalyst loading is critical. Cross-validate results using orthogonal techniques (e.g., chiral HPLC vs. optical rotation) .

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